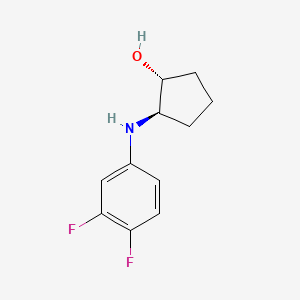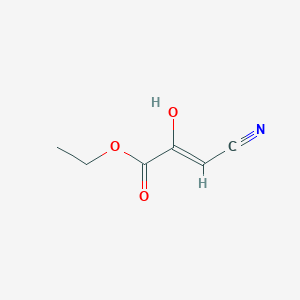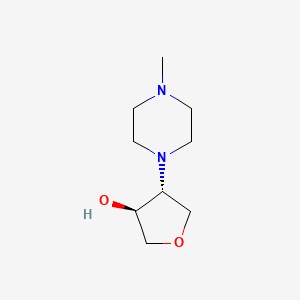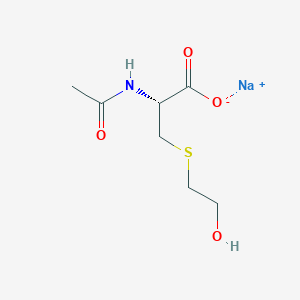
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a difluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 3,4-difluoroaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3,4-difluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This step forms the intermediate (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic benefits.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
(1R,2R)-2-((3,4-Dichlorophenyl)amino)cyclopentan-1-ol: Similar structure with chlorine substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol: Similar structure with methyl substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethoxyphenyl)amino)cyclopentan-1-ol: Similar structure with methoxy substituents instead of fluorine.
Uniqueness
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is unique due to the presence of difluorophenyl moiety, which imparts distinct electronic and steric properties
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
(1R,2R)-2-(3,4-difluoroanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-5-4-7(6-9(8)13)14-10-2-1-3-11(10)15/h4-6,10-11,14-15H,1-3H2/t10-,11-/m1/s1 |
InChIキー |
DPAGDFMMLNAVOS-GHMZBOCLSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC(=C(C=C2)F)F |
正規SMILES |
C1CC(C(C1)O)NC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chloro-2-methoxy-5-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352004.png)

![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352039.png)







![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)

